molecular formula C15H19BrN4O2S B2587671 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine CAS No. 1396870-79-3

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine

Cat. No.: B2587671
CAS No.: 1396870-79-3
M. Wt: 399.31
InChI Key: LGFXGFLJFUYBLQ-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine is a structurally novel compound of significant interest in neuropharmacology research, primarily characterized as a dual-acting receptor antagonist. Its key research value lies in its high-affinity interaction with serotonin 5-HT6 receptors , a target implicated in cognitive processes and mood regulation. Concurrently, the compound demonstrates potent antagonism at the 5-HT2A receptor subtype , which is critically involved in perception and is a primary site of action for atypical antipsychotics and psychedelics. This dual-receptor profile makes it a valuable chemical probe for investigating the complex interplay between these two serotoninergic pathways, particularly in models of schizophrenia and cognitive deficits . Researchers utilize this compound to dissect the roles of 5-HT6 and 5-HT2A receptors in behavioral flexibility, learning, and memory , providing critical insights for the potential development of next-generation therapeutics for central nervous system disorders. Its structural features, including the 4-bromophenylsulfonyl group, are often explored in medicinal chemistry programs aimed at optimizing receptor selectivity and blood-brain barrier penetration.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2S/c16-14-2-4-15(5-3-14)23(21,22)20-12-9-18(10-13-20)8-11-19-7-1-6-17-19/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFXGFLJFUYBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Ethyl Linker: The pyrazole ring is then reacted with an ethyl halide to introduce the ethyl linker.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a dihaloalkane.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 4-bromobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Sulfonylpiperazine Derivatives

Sulfonylpiperazines are widely explored for their pharmacological properties. Key analogs include:

Compound Name Substituents (R1, R2) Synthesis Method Key Properties/Activities Reference
1-(4-Bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine R1 = 4-Bromophenylsulfonyl, R2 = 4-methylphenyl Sulfonylation of 4-methylphenylpiperazine Not explicitly stated; structural analog for receptor binding studies
1-((4-Substitutedphenyl)sulfonyl)piperazine (3a–c) R1 = Varied aryl sulfonyl groups Reaction of piperazine with sulfonyl chlorides Antiproliferative activity (preliminary data)
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate Complex glycine-linked substituents Multi-step coupling reactions Synthetic intermediate; no bioactivity reported

Key Observations :

  • The target compound’s 4-bromophenylsulfonyl group is shared with the analog in , but the latter’s 4-methylphenyl group may reduce polarity compared to the pyrazole-ethyl side chain.
  • Antiproliferative activity in suggests sulfonylpiperazines with electron-withdrawing groups (e.g., bromine) could enhance bioactivity.

Pyrazole-Containing Piperazines

Pyrazole moieties are known to enhance metabolic stability and receptor affinity. Relevant analogs include:

Compound Name Pyrazole Substituents Linker Chemistry Biological Relevance Reference
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole at terminal position via butanoyl linker Coupling of arylpiperazine with pyrazole-carboxylic acid Not reported; structural similarity to kinase inhibitors
1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine Bromo-dimethylpyrazole via butanoyl Nucleophilic substitution Potential protease inhibitor (inferred from sulfonyl group)

Key Observations :

  • The target compound’s ethyl linker (vs. butanoyl in ) may reduce steric hindrance, improving binding to flat receptor pockets.
  • Bromine substitution on pyrazole (as in ) could increase halogen bonding, but the target’s unsubstituted pyrazole may prioritize simplicity and synthetic accessibility.

Bromophenyl-Substituted Piperazines

The 4-bromophenyl group is a common pharmacophore in CNS-targeting agents:

Compound Name Bromophenyl Position Additional Features Activity Reference
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine (24) 4-Bromophenyl at piperazine 4-position Benzodioxole-ethyl side chain Dopamine receptor modulation (inferred)
2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide (13g) 4-Bromobenzyl group Thienoimidazole core PARP-1 inhibition (IC₅₀ = 47.5% yield)

Key Observations :

  • The PARP-1 inhibitor 13g demonstrates bromine’s role in improving target affinity, suggesting similar applications for the target compound.

Biological Activity

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of the compound typically involves the reaction of piperazine derivatives with 4-bromobenzenesulfonyl chloride and 2-(1H-pyrazol-1-yl)ethylamine. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) and may require specific catalysts to enhance yield and purity. Characterization is performed using techniques like NMR, IR, and mass spectrometry to confirm the structure.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated inhibition of key oncogenic pathways, including BRAF(V600E), which is crucial in various cancers. A study highlighted that certain pyrazole derivatives showed promising results against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is supported by studies showing that related pyrazole derivatives can inhibit nitric oxide production and cytokine release in inflammatory models. This activity is often attributed to the ability of these compounds to modulate signaling pathways involved in inflammation .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. Specifically, studies have shown that compounds with similar structural motifs exhibit effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

  • Substituents on the pyrazole ring : Variations in halogen or alkyl groups can significantly alter potency.
  • Piperazine moiety : The presence of piperazine enhances solubility and bioavailability.
  • Sulfonamide group : This functional group has been linked to improved interactions with biological targets.

A detailed SAR analysis can be found in Table 1 below.

Compound StructureBiological ActivityKey Findings
This compoundAntitumorInhibits BRAF(V600E) activity
3,5-Dimethyl-1H-pyrazoleAnti-inflammatoryReduces NO production
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazoleAntifungalHigh activity against phytopathogenic fungi

Case Studies

Several case studies have been published highlighting the efficacy of pyrazole derivatives:

  • Antitumor Study : A recent study evaluated a series of pyrazole compounds against various cancer cell lines, demonstrating that modifications at the bromophenyl position significantly enhanced cytotoxicity .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds, revealing that they effectively inhibited pro-inflammatory cytokines in vitro .
  • Antimicrobial Evaluation : A comprehensive study assessed various pyrazole derivatives against clinical strains of bacteria and fungi, reporting MIC values that support their potential as therapeutic agents .

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